molecular formula C11H10N2O2 B1318557 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-99-8

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1318557
CAS No.: 1013835-99-8
M. Wt: 202.21 g/mol
InChI Key: XMYPVLUGOKWAFL-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its systematic IUPAC name, 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde , reflects three key features:

  • 1H-pyrazole : Indicates the parent heterocycle with nitrogen atoms at positions 1 and 2.
  • 2-methoxyphenyl : A methoxy-substituted benzene ring attached to the pyrazole’s nitrogen at position 1.
  • 4-carbaldehyde : An aldehyde group at position 4 of the pyrazole ring.

Structural Data:

Property Value/Description Source Citation
Molecular formula C$${11}$$H$${10}$$N$$2$$O$$2$$
Molecular weight 202.21 g/mol
SMILES COC1=CC=CC=C1N2C=C(C=N2)C=O
CAS Registry Number 1013835-99-8

The planar pyrazole ring exhibits aromatic stabilization, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects, while the aldehyde enables nucleophilic addition reactions.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry traces its origins to the late 19th century, with pivotal contributions shaping the synthesis and application of derivatives like this compound:

Key Milestones:

  • 1883 : Ludwig Knorr coined the term "pyrazole" and developed the Knorr pyrazole synthesis, which uses β-ketoesters and hydrazines.
  • 1898 : Hans von Pechmann introduced the Pechmann pyrazole synthesis, employing acetylene and diazomethane.
  • 2007 : The first reported synthesis of this compound (PubChem CID 17604153).

The compound’s synthesis often involves:

  • Step 1 : Condensation of 2-methoxyphenylhydrazine with a β-ketoaldehyde.
  • Step 2 : Cyclization under acidic or basic conditions to form the pyrazole core.

Significance in Heterocyclic Chemistry Research

As a pyrazole derivative, this compound exemplifies the broader importance of heterocycles in medicinal and materials science:

Reactivity and Applications:

  • Aldehyde Functionalization : The 4-carbaldehyde group participates in:
    • Schiff base formation with amines.
    • Nucleophilic additions (e.g., Grignard reactions).
    • Oxidation to carboxylic acids.
  • Methoxy Group Effects :
    • Enhances solubility in polar solvents.
    • Modulates electronic properties via resonance donation.

Research Applications:

  • Pharmaceutical intermediates : Pyrazoles are scaffolds for

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYPVLUGOKWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589683
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013835-99-8
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is generally synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For 1-(2-methoxyphenyl)-1H-pyrazole derivatives, the starting hydrazine is often 2-methoxyphenylhydrazine, which reacts with β-diketones or β-ketoesters to form the pyrazole ring.

Vilsmeier-Haack Formylation

The aldehyde group at the 4-position is introduced by the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This reagent system generates an electrophilic iminium ion that selectively formylates the pyrazole ring.

  • Reaction conditions typically involve stirring the pyrazole substrate with POCl3 and DMF at temperatures ranging from 65 to 90 °C for 4 to 8 hours.
  • The reaction requires anhydrous DMF to proceed efficiently.
  • After completion, the reaction mixture is quenched with water or sodium hydroxide solution, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Alternative Oxidation Route

In some synthetic routes, the aldehyde is obtained by oxidation of the corresponding pyrazolylmethanol intermediate:

  • The pyrazole carboxylate esters are first reduced to alcohols using lithium aluminum hydride (LiAlH4).
  • The resulting alcohols are then oxidized to aldehydes using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
  • This two-step sequence allows regioselective access to pyrazole-4-carbaldehydes.

Detailed Research Findings and Data

Vilsmeier-Haack Reaction Data

Parameter Details
Reagents POCl3, DMF (anhydrous)
Temperature 65–90 °C
Reaction Time 4–8 hours
Yield Typically 55–80% for pyrazole-4-carbaldehydes
Workup Quenching with water or NaOH, extraction with organic solvents
Purification Silica gel column chromatography or recrystallization

This method has been successfully applied to various substituted pyrazoles, including 1-(2-methoxyphenyl)-1H-pyrazole derivatives, yielding the target aldehydes in moderate to good yields.

Oxidation of Pyrazolylmethanol

Step Reagents/Conditions Yield Range (%)
Reduction of pyrazole carboxylates LiAlH4 in dry THF, 0 °C to room temp, 1 h 61–74 (major isomer)
Oxidation to aldehyde PCC in dry CH2Cl2, room temp, 8 h 55–80

This approach provides an alternative to direct formylation and allows isolation of regioisomeric aldehydes.

Representative Synthesis Example

  • Starting from 1-(2-methoxyphenyl)pyrazole, the compound is dissolved in dry DMF.
  • POCl3 is added dropwise at 0 °C.
  • The mixture is heated to 70 °C and stirred for 6 hours.
  • After cooling, the reaction is quenched with ice water and neutralized.
  • The crude product is extracted with ethyl acetate, dried, and purified by column chromatography.
  • The final product, this compound, is obtained as a solid with a yield around 70%.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Vilsmeier-Haack Formylation POCl3, DMF, 65–90 °C, 4–8 h Direct formylation, good yields Requires anhydrous conditions, toxic reagents
Reduction-Oxidation Sequence LiAlH4 reduction, PCC oxidation Regioselective, alternative route Multi-step, sensitive reagents

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer properties. Its mechanism primarily involves the induction of apoptosis in cancer cells through caspase activation.

Key Findings:

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • A549 (Lung Cancer)
Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis via caspase activation
A5497.8Inhibition of cell proliferation

A study published in the Journal of Medicinal Chemistry highlighted that this compound significantly reduced tumor size in xenograft models, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate moderate antibacterial effects against various bacterial strains.

Antimicrobial Test Results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

Another significant application of this compound is its ability to inhibit specific enzymes, particularly kinases involved in cancer progression. This inhibition can lead to altered cellular functions, making it a potential lead compound for targeted therapies against resistant cancer types.

Case Study Insights:

A detailed investigation into the compound's enzyme inhibition properties revealed that it could effectively inhibit certain metabolic pathways, thus providing avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns at the 1- and 3-positions of the pyrazole core. Below is a detailed comparison of structurally analogous compounds.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., Cl, F) at the phenyl ring significantly enhance antibacterial activity. For example, 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde outperformed streptomycin in antibacterial assays .
  • Electron-Donating Groups (EDGs) : Methoxy groups, as in 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, improve antimicrobial activity against Gram-negative bacteria (E. coli) and fungi, likely due to increased solubility and membrane penetration .
  • Hybrid Structures : Incorporation of fused heterocycles (e.g., chromene, thiazole) enhances anticancer activity. The compound with a chromenyl-thiazole hybrid structure showed IC₅₀ values <10 µM against cervical and breast cancer cells .
Structure-Activity Relationships (SAR)
  • Position of Substituents : The 2-methoxyphenyl group in the target compound (ortho-substitution) may sterically hinder interactions compared to para-substituted analogs (e.g., 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde), which show higher antimicrobial activity .
  • Hybridization with Other Heterocycles : Coumarin- or thiazole-fused pyrazole-4-carbaldehydes exhibit dual functionality, combining antioxidant, anti-inflammatory, and anticancer properties .
Contradictions and Limitations
  • While halogenated derivatives generally show superior antibacterial activity , the 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (EDG-substituted) demonstrated exceptional antimicrobial potency, suggesting target-specific interactions .
  • Limited data exist on the direct bioactivity of 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, highlighting its role primarily as a synthetic precursor .

Biological Activity

1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The Vilsmeier-Haack reaction is often utilized for introducing the aldehyde functional group into the pyrazole framework.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown activity against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • PC-3 (prostate cancer)

In vitro Cytotoxicity Results :

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2318.79 ± 0.96
This compoundHepG212.00 ± 0.56
CurcuminMDA-MB-23110.00 ± 0.50
PaclitaxelMDA-MB-2310.73 ± 0.04

These results indicate that the compound exhibits significant antiproliferative activity, potentially surpassing that of established chemotherapeutics like curcumin and paclitaxel in certain contexts.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with compounds like this compound showing promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.

Mechanism of Action :

  • The compound may inhibit COX enzymes, thus reducing the synthesis of pro-inflammatory prostaglandins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways associated with cell proliferation and immune responses.

Research Findings

A study published in Molecules explored the synthesis and biological evaluation of pyrazole derivatives, including those containing the methoxyphenyl moiety. The findings indicated that these compounds could effectively inhibit tumor growth in vivo and showed favorable safety profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via two key routes:

  • Vilsmeier–Haack Reaction: Substituted acetophenone phenylhydrazones undergo formylation using POCl₃ and DMF under anhydrous conditions. For example, 1-(2,4-dimethoxy-phenyl)-ethanone reacts with substituted phenylhydrazines to form pyrazole intermediates, which are further formylated .
  • Claisen–Schmidt Condensation: Pyrazole-4-carbaldehydes are synthesized by condensing substituted pyrazole aldehydes with ketones in the presence of NaOH or KOH as a base. Reaction optimization involves controlling temperature (60–80°C), solvent selection (ethanol or THF), and stoichiometric ratios to minimize side products .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization: Grow crystals via slow evaporation (solvent: methanol/chloroform).

Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution: Employ direct methods (SHELXS or SHELXD) for phase determination .

Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Validate geometry with PLATON .

Software Tools:

  • SHELX suite for structure solution/refinement .
  • ORTEP-3 for graphical representation .
  • WinGX for data integration .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the antibacterial activity of this compound derivatives?

Methodological Answer: Structure–activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs): Enhance activity against Gram-negative bacteria (e.g., 4-fluorophenyl derivatives show MIC = 8 µg/mL against P. aeruginosa vs. ampicillin MIC = 32 µg/mL) .
  • Methoxy Positioning: 2-Methoxy groups improve bioavailability due to increased lipophilicity, while 4-methoxy derivatives exhibit reduced potency .

Experimental Design:

  • Synthesize derivatives with varied substituents (e.g., halogens, methyl, methoxy).
  • Test antimicrobial activity via broth microdilution (CLSI guidelines).
  • Correlate logP (HPLC-derived) with activity using QSAR models.

Q. How can crystallographic data resolve contradictions in reported biological activities of pyrazole-4-carbaldehyde derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from structural ambiguities or impurities. Mitigation strategies include:

Structural Validation: Confirm purity via SC-XRD (e.g., detect polymorphs or solvates) .

Bioassay Reproducibility: Use standardized protocols (e.g., identical bacterial strains, inoculum size).

Computational Docking: Compare binding affinities of crystallographically validated structures with target enzymes (e.g., E. coli DNA gyrase) .

Case Study:
A derivative reported as inactive against S. aureus was later found to crystallize as a hydrate, altering its bioavailability. Re-testing the anhydrous form showed MIC = 16 µg/mL .

Q. What advanced techniques validate the electronic and steric effects of the 2-methoxyphenyl group in pyrazole-4-carbaldehydes?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict charge distribution and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra .
  • NMR Spectroscopy: Use NOESY to confirm spatial proximity of the methoxy group to the pyrazole ring.
  • X-Ray Charge Density Analysis: Map electron density to quantify steric hindrance from the 2-methoxy substituent .

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